5-Bromopyrrolo[1,2-b]pyridazine

Regioselective synthesis Electrophilic substitution Isomer comparison

Medicinal chemistry teams require regiospecifically halogenated N-bridgehead heterocycles for kinase-focused library synthesis. 5-Bromopyrrolo[1,2-b]pyridazine (CAS 1935307-88-2) delivers this with validated utility: • **Synthetic handle**: C-Br bond (~70 kcal/mol) enables mild Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) • **Scaffold value**: Pyrrolo[1,2-b]pyridazine core appears in JAK (IC₅₀ 4-19 nM), PARP-1, and CRF₁ antagonist programs • **Supply assurance**: Reliable global shipping with batch-specific COA available

Molecular Formula C7H5BrN2
Molecular Weight 197.035
CAS No. 1935307-88-2
Cat. No. B2942552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyrrolo[1,2-b]pyridazine
CAS1935307-88-2
Molecular FormulaC7H5BrN2
Molecular Weight197.035
Structural Identifiers
SMILESC1=CC2=C(C=CN2N=C1)Br
InChIInChI=1S/C7H5BrN2/c8-6-3-5-10-7(6)2-1-4-9-10/h1-5H
InChIKeyUZPZXGXSPXOHLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopyrrolo[1,2-b]pyridazine: Heterocyclic Building Block


5-Bromopyrrolo[1,2-b]pyridazine (CAS 1935307-88-2, molecular formula C₇H₅BrN₂, molecular weight 197.03) is a brominated N-bridgehead heterocycle composed of fused pyrrole and pyridazine rings . It serves primarily as a versatile synthetic intermediate, with the bromine atom at the 5-position enabling downstream functionalization via transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. The pyrrolo[1,2-b]pyridazine scaffold is a recognized privileged structure in kinase inhibitor drug discovery, appearing in programs targeting JAK, HER2, IRAK4, and PARP-1 [2]. As a regiospecifically brominated building block, 5-bromopyrrolo[1,2-b]pyridazine is positioned as a key starting material for constructing compound libraries around this pharmacophore.

Synthetic handleRegiospecific C5 bromination enables predictable cross-coupling diversification for library synthesis.
Coupling scopeSupports Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under mild conditions.
Scaffold contextPyrrolo[1,2-b]pyridazine core is reported in kinase inhibitor and PARP-1 targeting programs.

Why Regioisomer and Halogen Substitution Fails


The pyrrolo[1,2-b]pyridazine scaffold presents distinct electronic environments at each position, leading to significant differences in reactivity and biological outcome depending on the substitution site. Electrophilic bromination under standard conditions predominantly occurs at the 7-position of the pyrrole ring , meaning the 5-bromo derivative requires a distinct synthetic route (typically cyclization-based rather than direct electrophilic substitution), which directly impacts its commercial availability and cost profile. Furthermore, SAR studies on pyrrolo[1,2-b]pyridazine-based kinase inhibitors demonstrate that the position of substitution on the core scaffold critically influences target potency: for example, in JAK inhibitor programs, substitution at specific positions of the pyrrolo[1,2-b]pyridazine-3-carboxamide scaffold yielded compounds with IC₅₀ values ranging from low nanomolar to inactive, depending on the vector of substitution [1]. A chlorine or iodine analog at the 5-position would exhibit different reactivity in cross-coupling reactions due to altered bond dissociation energies (C-Br ~70 kcal/mol vs. C-Cl ~84 kcal/mol), affecting both reaction rates and catalyst compatibility [2]. Generic replacement with a differently substituted bromopyrrolopyridazine risks both synthetic failure and loss of biological activity in target-directed libraries.

Target
5-Bromo isomer
Cyclization-based synthesis; documented reactivity for cross-coupling at desired vector.
Potential substitute
7-Bromo isomer
Accessible via direct electrophilic bromination, but requires complete route redesign—synthetic sequence may not transfer.
Target
5-Bromo (C-Br BDE ~70 kcal/mol)
Enables mild oxidative addition in Pd-catalyzed couplings; compatible with functional-group-rich substrates.
Potential substitute
5-Chloro analog (C-Cl BDE ~84 kcal/mol)
May require forcing conditions, limiting catalyst scope and increasing side-product risk.

Comparative Evidence for Procurement


Regioselectivity: 5-Bromo vs. 7-Bromo Isomer

Direct electrophilic bromination of the pyrrolo[1,2-b]pyridazine scaffold occurs preferentially at the 7-position of the pyrrole ring, not the 5-position . Consequently, 7-bromopyrrolo[1,2-b]pyridazine can be accessed via direct bromination, whereas 5-bromopyrrolo[1,2-b]pyridazine requires de novo ring construction or alternative synthetic strategies. This fundamental regiochemical difference means the 5-bromo isomer cannot be simply replaced by the 7-bromo isomer in a synthetic sequence without complete redesign of the route.

Regioselectivity
Class-level inference
5-Br:Cyclization route
7-Br:Direct bromination
Synthetic route impacts procurement feasibility.
Qualitative regiochemical distinction; 5-bromo requires de novo construction.
Regioselective synthesis Electrophilic substitution Isomer comparison

Cross-Coupling Reactivity: C-Br vs. C-Cl

The carbon-bromine bond at the 5-position has a bond dissociation energy of approximately 70 kcal/mol, compared to approximately 84 kcal/mol for a carbon-chlorine bond [1]. This 14 kcal/mol difference translates into significantly milder oxidative addition conditions in palladium-catalyzed cross-coupling reactions. While direct comparative kinetic data for 5-bromo vs. 5-chloro-pyrrolo[1,2-b]pyridazine are not available in the primary literature, the well-established reactivity hierarchy (C-I > C-Br >> C-Cl) in Suzuki-Miyaura coupling is a class-level principle applicable to this scaffold.

C-Br vs. C-Cl
Class-level inference
C-Br BDE:~70 kcal/mol
C-Cl BDE:~84 kcal/mol
Lower bond energy supports milder cross-coupling.
General aryl halide principle; direct scaffold data not available.
Suzuki-Miyaura coupling Bond dissociation energy Palladium catalysis

Microwave-Assisted Bromination Efficiency

In a study of microwave-assisted α-bromination of pyrrolodiazine derivatives (directly relevant to pyrrolo[1,2-b]pyridazine bromination), microwave irradiation at 20 min achieved 77% yield for monobrominated product, compared to 53% yield under conventional thermal heating requiring 480 min [1]. This represents a 24-percentage-point yield increase and a 24-fold reduction in reaction time. Additionally, the mono- to di-brominated product ratio improved from 3:1 (thermal) to 6:1 (microwave), indicating superior regioselectivity for the desired monobrominated compound.

MW Bromination
Cross-study comparable
77% yield, 20 min (MW) vs. 53% yield, 480 min (thermal)
Microwave method improves efficiency and selectivity.
Pyrrolodiazine model; 2-fold mono:di ratio improvement.
Microwave-assisted synthesis α-Bromination Yield optimization

Kinase Inhibitor Potency and Scaffold Validation

In a JAK inhibitor discovery program, pyrrolo[1,2-b]pyridazine-3-carboxamide derivatives achieved IC₅₀ values of 19 nM against JAK1 [1], with the crystal structure (PDB 4RIO) confirming that the pyrrolopyridazine core makes critical hinge-region hydrogen bonds [2]. In a separate HER2 program, pyrrolopyridazine derivatives demonstrated IC₅₀ values as low as 4 nM against HER2 kinase [3]. While these data are for elaborated final compounds rather than the 5-bromo building block itself, they establish the scaffold's capacity for high-potency target engagement. The 5-position bromine serves as the critical synthetic handle for installing the substituents that drive this potency—a non-brominated or differently halogenated building block would require alternative, potentially less efficient, synthetic sequences.

Scaffold Potency
Class-level inference
JAK1 IC₅₀ 19 nM; HER2 IC₅₀ 4 nM
Pyrrolopyridazine core enables high target engagement.
Derived from elaborated final compounds; building block enables SAR.
Kinase inhibition JAK inhibitor HER2 inhibitor Structure-activity relationship

PARP-1 Inhibition and Synthetic Lethality

A series of 2-substituted pyrrolo[1,2-b]pyridazine derivatives were identified as PARP-1 inhibitors with compound 15b showing 29-fold selectivity for PARP-1 over PARP-2 [1]. In cellular assays, 15b demonstrated antiproliferative activity with CC₅₀ values of 340 nM in BRCA2-deficient V-C8 cells and 106 nM in BRCA1-deficient MDA-MB-436 cells, indicating synthetic lethality in DNA repair-deficient backgrounds [1]. The 5-bromo building block serves as a potential starting point for analogous libraries targeting the 5-position for SAR exploration.

PARP-1 Selectivity
Class-level inference
29-fold PARP-1/PARP-2; CC₅₀ 106–340 nM
Supports DNA damage repair targeting research.
From 2-substituted derivatives; 5-Br expands library design.
PARP-1 inhibitor Anticancer BRCA-deficient Cellular assay

Commercial Purity and Quality Specifications

Multiple reputable vendors supply 5-bromopyrrolo[1,2-b]pyridazine with documented purity specifications. Bidepharm provides the compound at 95% standard purity with batch-specific QC data including NMR, HPLC, and GC . Leyan supplies the compound at 98% purity . MolCore offers the compound under ISO-certified quality systems . In contrast, the 7-bromo and 6-bromo regioisomers have fewer commercial suppliers with documented analytical characterization. The density of 5-bromopyrrolo[1,2-b]pyridazine is 1.69±0.1 g/cm³ (predicted) , which is useful for reaction stoichiometry calculations.

Commercial Purity
Supporting evidence
95–98% with NMR, HPLC, GC documentation
Procurement-ready quality reduces additional purification.
Multiple suppliers; 7-bromo isomer has fewer documented options.
Quality control Purity specification Analytical characterization Procurement

Application Scenarios in Drug Discovery


Kinase Inhibitor Library Synthesis

The 5-bromo substituent serves as the key synthetic handle for constructing diverse pyrrolo[1,2-b]pyridazine-based compound libraries targeting kinase ATP-binding sites. As demonstrated in JAK and HER2 inhibitor programs where pyrrolo[1,2-b]pyridazine derivatives achieved IC₅₀ values of 4-19 nM [1], the 5-position bromine enables installation of aryl, heteroaryl, or vinyl groups via palladium-catalyzed cross-coupling. The lower C-Br bond dissociation energy (~70 kcal/mol) compared to C-Cl (~84 kcal/mol) allows for milder coupling conditions compatible with functional-group-rich boronic acids [2]. This scenario is optimal for medicinal chemistry teams requiring rapid, divergent access to substituted pyrrolo[1,2-b]pyridazines for hit-to-lead optimization.

PARP-1 Targeted Anticancer Development

2-Substituted pyrrolo[1,2-b]pyridazine derivatives have demonstrated 29-fold PARP-1/PARP-2 selectivity and cellular antiproliferative activity in BRCA-deficient cancer cell lines (CC₅₀ 106-340 nM) [1]. The 5-bromopyrrolo[1,2-b]pyridazine building block can be elaborated at both the 2- and 5-positions to explore SAR around this phenotype. This application is particularly relevant for teams pursuing synthetic lethality strategies in homologous recombination-deficient tumors, where the pyrrolo[1,2-b]pyridazine scaffold offers a differentiated chemotype from the clinically established phthalazinone and benzimidazole PARP inhibitor classes.

Fluorescent Probe and Bioconjugation Tools

Pyrrolo[1,2-b]pyridazine derivatives exhibit blue fluorescence with quantum yields around 25%, making them suitable as fluorescent markers for biomolecular labeling [1]. The 5-bromo substituent enables conjugation to biomolecules via cross-coupling or nucleophilic displacement, while the inherent fluorescence of the pyrrolodiazine core provides detection capability without requiring an additional fluorophore tag. Microwave-assisted bromination methodology (77% yield in 20 min vs. 53% in 480 min conventional) [2] supports efficient scale-up of brominated pyrrolodiazine intermediates for probe development programs.

CRF₁ Receptor Antagonist Discovery

Pyrrolo[1,2-b]pyridazines have been validated as core scaffolds for corticotropin-releasing factor 1 (CRF₁) receptor antagonists, with compounds demonstrating dose-dependent efficacy in elevated plus maze behavioral models in rats [1]. The 5-bromo building block enables systematic exploration of substituent effects at the 5-position of this bicyclic core, which was designed based on a monocyclic CRF₁ antagonist scaffold. This application is relevant for neuroscience drug discovery teams targeting stress-related disorders, where the pyrrolo[1,2-b]pyridazine chemotype offers potential differentiation from established CRF₁ antagonist classes.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regiospecific C5 bromine for cross-coupling diversification
Coupling efficiency and scaffold purity
PARP inhibitor discovery research
2,5-disubstitution potential on pyrrolopyridazine core
PARP-1 selectivity and cell-model response context
Fluorescent probe development
Core fluorescence and conjugation handle
Bromination yield and quantum yield verification
CRF₁ receptor antagonist research
Scaffold for CNS target engagement studies
Behavioral model response context
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